Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate
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Overview
Description
(R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate is a complex organic compound that features a biphenyl group, a tert-butoxycarbonyl (Boc) protected amine, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Formation of the Ethyl Ester: The esterification reaction involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the biphenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, (R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine
The Boc-protected amine group makes this compound useful in peptide synthesis, where it can be used to protect amine functionalities during the synthesis of peptides and proteins
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of (R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate largely depends on its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The biphenyl group can interact with biological targets through π-π stacking interactions and hydrophobic effects .
Comparison with Similar Compounds
Similar Compounds
(R,E)-ethyl 5-phenyl-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate: Similar structure but lacks the biphenyl group.
(R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpent-2-enoate: Similar structure but without the Boc protection.
Uniqueness
The presence of both the biphenyl group and the Boc-protected amine in (R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate makes it unique. The biphenyl group provides additional sites for chemical modification, while the Boc protection allows for selective deprotection and further functionalization .
Properties
IUPAC Name |
ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCQMJHAWNNWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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